molecular formula C8H11NO2 B2364150 Ethyl 2-cyanopent-4-enoate CAS No. 3509-01-1

Ethyl 2-cyanopent-4-enoate

Cat. No. B2364150
CAS RN: 3509-01-1
M. Wt: 153.181
InChI Key: GZPKRYGHDHDCKH-UHFFFAOYSA-N
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Description

Ethyl 2-cyanopent-4-enoate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-cyano-4-pentenoate . The InChI code is 1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3 . The InChI key is GZPKRYGHDHDCKH-UHFFFAOYSA-N . The canonical SMILES structure is CCOC(=O)C(CC=C)C#N .


Physical And Chemical Properties Analysis

Ethyl 2-cyanopent-4-enoate has a boiling point of 108 °C (at a pressure of 17 Torr) and a predicted density of 1.001±0.06 g/cm3 . It has a topological polar surface area of 50.1 Ų . The compound has a rotatable bond count of 5 .

Scientific Research Applications

  • Organic Chemistry : Ethyl 2-cyanopent-4-enoate can be used as a reagent in organic synthesis . It can participate in various reactions to form complex organic molecules .

  • Medicinal Chemistry : In the field of medicinal chemistry, Ethyl 2-cyanopent-4-enoate could potentially be used in the synthesis of pharmaceutical compounds . The exact applications would depend on the specific drug being synthesized.

  • Arylation Agent : Ethyl 2-cyanopent-4-enoate can be used as an arylation agent to synthesize a variety of functionalized aryl compounds . The yields for this reaction are high and the reaction does not require any toxic reagents .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-cyanopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPKRYGHDHDCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanopent-4-enoate

Citations

For This Compound
9
Citations
S Xie, P Qin, M Li, X Zhang, Y Jiang, D Ma - Tetrahedron Letters, 2013 - Elsevier
… Gratifyingly, coupling reaction of ethyl 2-cyanopent-4-enoate with several aryl iodides proceeded well under the optimized conditions to deliver 3n–r in good yields (Table 3, entries 1–5)…
Number of citations: 10 www.sciencedirect.com
AA Vasil'ev, SE Lyubimov, EP Serebryakov… - Russian Chemical …, 2010 - Springer
… Ethyl 2 cyanopent 4 enoate (11). 1H NMR, δ: 1.32 (t, 3 H, J = 7.0 Hz); 2.61—2.69 (m, 2 H); 3.56 (t, 1 H, J = 6.8 Hz); 4.48—4.59 (m, 2 H); 5.17—5.30 (m, 2 H); 5.80 (m, 1 H). The spectral …
Number of citations: 6 link.springer.com
K Terao, A Toshimitsu, S Uemura - Journal of the Chemical Society. Perkin …, 1986 - Citeseer
… isolated by distillation (bp 75-80 OC / l mmHg); (1.53 g, 8.2 mmol, 17% yield from ethyl 2-cyanopent-4-enoate). The doxy amine was converted into the imidate (18) by condensation with …
Number of citations: 29 citeseerx.ist.psu.edu
U Parsch, JW Engels - Chemistry–A European Journal, 2000 - Wiley Online Library
… Ethyl-2-cyanopent-4-enoate (2): Ethyl cyanoacetate (53.3 mL, 500 mmol) was slowly added … 5-Allyl-6-oxocytosine (5): Urea (2.40 g, 40 mmol) and ethyl-2-cyanopent-4enoate (2; 6.14 mL…
MJS Gomes, LFV Pinto, PMC Glória, HS Rzepa… - Chemistry Central …, 2013 - Springer
… Following the general procedure, ethyl 2-cyanopent-4-enoate (12) was obtained by heating 8e at 180C for 5 h, followed by CC (silica; Et 2 O / n-hexane 1:1), as a colourless oil [13] (80…
Number of citations: 11 link.springer.com
R Edjoc - 2021 - tspace.library.utoronto.ca
… Ethyl 2-cyanopent-4-enoate (2.10): To a flask containing sodium hydride (2.0 g, 50 mmol, 1.0 equiv) was added THF (100 mL) and the mixture was cooled to 0 C in an ice bath. …
Number of citations: 0 tspace.library.utoronto.ca
R Edjoc - 2021 - search.proquest.com
… Ethyl 2-cyanopent-4-enoate (2.10): To a flask containing sodium hydride (2.0 g, 50 mmol, 1.0 equiv) was added THF (100 mL) and the mixture was cooled to 0 C in an ice bath. …
Number of citations: 0 search.proquest.com
LM Wickham, RK Dhungana, R Giri - ACS omega, 2022 - ACS Publications
… After an hour, Ni(cod) 2 (2.8 mg, 0.010 mmol, 10 mol %), ZnCl 2 (13.6 mg, 0.10 mmol), KPF 6 (36.8 mg, 0.2 mmol), pyridine (8.1 μL, 0.10 mmol), ethyl 2-cyanopent-4-enoate (15.3 mg, …
Number of citations: 5 pubs.acs.org
M Roudias, A Gilbert, JF Paquin - European Journal of Organic …, 2019 - Wiley Online Library
… 2-Cyanopent-4-enoic Acid (1k): First, ethyl 2-cyanopent-4-enoate was prepared according to … To a solution of ethyl 2-cyanopent-4-enoate (176 mg, 1.15 mmol) in a 1:1 mixture of THF/H …

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